(5-Phenyl-1,3,4-oxadiazol-2-yl)methanol
Overview
Description
(5-Phenyl-1,3,4-oxadiazol-2-yl)methanol is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and a methanol group at the 2-position
Mechanism of Action
Target of Action
Oxadiazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets due to their high biological activity .
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Oxadiazoles have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 17617 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
Oxadiazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, antiviral, and blood-pressure-lowering effects .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Biochemical Analysis
Biochemical Properties
(5-Phenyl-1,3,4-oxadiazol-2-yl)methanol has been identified as a potent inhibitor of Notum carboxylesterase activity . Notum is a negative regulator of the Wnt signaling pathway, and this compound’s interaction with Notum can have significant implications for various biochemical reactions .
Cellular Effects
The effects of this compound on cells are largely tied to its impact on the Wnt signaling pathway. By inhibiting Notum, this compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with Notum, leading to inhibition of this enzyme. This interaction can lead to changes in gene expression and other molecular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (5-Phenyl-1,3,4-oxadiazol-2-yl)methanol involves the cyclodehydration of N,N′-diacylhydrazines. This reaction can be facilitated using microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times . The reaction typically involves the use of bromomethylphenyl or bromoalkyl groups, which are substituted with diisopropyl iminodiacetate, followed by hydrolysis in an aqueous methanol solution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-1,3,4-oxadiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: The major products include the corresponding aldehyde or carboxylic acid.
Reduction: The products depend on the specific conditions but can include partially or fully reduced oxadiazole derivatives.
Substitution: The products vary based on the substituents introduced during the reaction.
Scientific Research Applications
(5-Phenyl-1,3,4-oxadiazol-2-yl)methanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazoles: These compounds share a similar oxadiazole ring but differ in the position of the nitrogen atoms.
1,3,4-Thiadiazoles: These compounds have a sulfur atom in place of the oxygen atom in the oxadiazole ring.
5-Phenyl-1,3,4-thiadiazol-2-yl)methanol: This compound is structurally similar but contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
(5-Phenyl-1,3,4-oxadiazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJYBNBHJONRLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202331 | |
Record name | 1,3,4-Oxadiazole-2-methanol, 5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54014-02-7 | |
Record name | 5-Phenyl-1,3,4-oxadiazole-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54014-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Oxadiazole-2-methanol, 5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054014027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Oxadiazole-2-methanol, 5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-phenyl-1,3,4-oxadiazol-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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